N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide
Description
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide is a tetrahydroquinoline (THQ) derivative featuring a furan-2-carbonyl group at the 1-position and a 2,4-dimethoxybenzamide moiety at the 7-position. The THQ core is a privileged scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate biological targets such as opioid receptors .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-17-9-10-18(21(14-17)29-2)22(26)24-16-8-7-15-5-3-11-25(19(15)13-16)23(27)20-6-4-12-30-20/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROKGRHWMUYFTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with 1,2,3,4-tetrahydroquinoline to form the intermediate N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]amine. This intermediate is subsequently acylated with 2,4-dimethoxybenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups on the benzamide can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol .
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The furan ring and tetrahydroquinoline moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features a furan-2-carbonyl group linked to a tetrahydroquinoline moiety and a dimethoxybenzamide structure. Its molecular formula is with notable functional groups that contribute to its biological activity.
Key Structural Features:
- Furan Ring: Known for its role in various biological activities.
- Tetrahydroquinoline Moiety: Associated with neuroprotective effects.
- Dimethoxybenzamide Group: Enhances solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the preparation of the furan-2-carbonyl precursor through cyclization methods. Subsequent reactions involve coupling with the tetrahydroquinoline and dimethoxybenzamide components under controlled conditions to ensure high yield and purity.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The furan ring and sulfonamide group are known to inhibit enzyme activity by binding to active sites, potentially disrupting various metabolic pathways.
Biological Pathways Affected:
- Anti-inflammatory Pathways: Inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects: Modulation of neurotransmitter levels.
Pharmacological Studies
Recent studies have highlighted the anti-inflammatory and analgesic properties of this compound. For instance:
- Anti-inflammatory Activity: Research indicates that this compound significantly reduces inflammation in animal models by inhibiting the expression of COX-2 and other inflammatory mediators .
- Analgesic Effects: In pain models, it demonstrated efficacy comparable to standard analgesics, suggesting its potential as a therapeutic agent for pain management.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
A. Substituents at Position 7
- Target Compound : 2,4-Dimethoxybenzamide (electron-donating methoxy groups).
- Compound: 2,4-Dimethylbenzenesulfonamide (electron-withdrawing methyl groups and sulfonamide functionality). Methoxy groups in the target compound increase polarity, which may improve aqueous solubility relative to the methyl groups in .
B. Substituents at Position 1
- Target Compound : Furan-2-carbonyl (heteroaromatic, moderate lipophilicity).
- Compound (14d) : Naphthalen-2-ylmethyl and butyryl (bulky aromatic/aliphatic groups).
- Compound: Isobutyryl (aliphatic, highly lipophilic).
Molecular Properties
Pharmacological Implications
- Target vs. Compound : The methoxy groups in the target compound may improve solubility and reduce CYP450-mediated metabolism compared to the methyl groups in , which could enhance bioavailability .
- Target vs. 14d () : The absence of a sulfamide group in the target compound may reduce μ-opioid receptor (MOR) affinity, as sulfamide derivatives like 14d are optimized for MOR interactions .
- Target vs. Compound : The furan-2-carbonyl group in the target compound offers a balance between lipophilicity and polarity, whereas the isobutyryl group in prioritizes membrane permeability over target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
